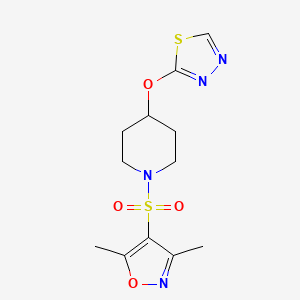
4-((4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)sulfonyl)-3,5-dimethylisoxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)sulfonyl)-3,5-dimethylisoxazole is an organic compound with a complex structure featuring a thiadiazole moiety, a piperidine ring, a sulfonyl group, and a dimethylisoxazole ring
准备方法
Synthetic Routes and Reaction Conditions
Step 1: Formation of 1,3,4-Thiadiazole Ring
React thiosemicarbazide with formic acid under reflux to form the 1,3,4-thiadiazole ring.
Step 2: Formation of Piperidine Derivative
React the 1,3,4-thiadiazole with piperidine and chloroacetyl chloride to attach the piperidine ring.
Step 3: Sulfonylation
Sulfonylate the piperidine derivative using sulfuryl chloride or similar sulfonylating agents.
Step 4: Formation of Dimethylisoxazole
Conduct a cyclization reaction involving an appropriate precursor (like a 3,5-dimethylhydroxamic acid) under acidic or basic conditions to form the dimethylisoxazole ring.
Step 5: Coupling Reactions
Use appropriate coupling reagents and conditions to link the 1,3,4-thiadiazole-piperidine-sulfonyl compound with the 3,5-dimethylisoxazole.
Industrial Production Methods
Industrial production methods may vary, but typically involve scalable versions of the above reactions. Optimizations such as the use of continuous flow reactors, specialized catalysts, and controlled conditions to ensure high yield and purity are common.
化学反应分析
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, typically involving the thiadiazole ring or the piperidine moiety.
Reduction: : Reduction of the sulfonyl group can be achieved using common reducing agents like lithium aluminum hydride.
Substitution: : The compound is susceptible to nucleophilic and electrophilic substitution reactions, particularly at the piperidine and dimethylisoxazole rings.
Common Reagents and Conditions
Oxidation Reagents: : Potassium permanganate, hydrogen peroxide.
Reduction Reagents: : Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: : Halides, alkylating agents, and other electrophiles or nucleophiles.
Major Products
The major products depend on the specific reactions. For example, oxidation might yield sulfonyl oxides, while substitution can introduce various functional groups into the molecule.
科学研究应用
Chemistry
Catalysis: : Potential use as a ligand or intermediate in catalytic processes.
Materials Science: : Possible applications in developing novel materials with unique electronic or structural properties.
Biology
Enzyme Inhibition: : The compound may inhibit specific enzymes due to its structural diversity.
Receptor Binding: : Potential use in studying receptor interactions, particularly those involving piperidine or thiadiazole-sensitive sites.
Medicine
Drug Development: : Research into its use as a pharmacophore for designing new drugs targeting neurological or metabolic pathways.
Industry
Chemical Synthesis: : Intermediate in the synthesis of other complex organic molecules.
Polymer Science: : Possible incorporation into polymer backbones for novel material properties.
作用机制
The compound's mechanism of action involves its interaction with biological targets, such as enzymes or receptors. The thiadiazole and isoxazole rings may bind to specific active sites, altering the function of target proteins or enzymes. The sulfonyl group and piperidine ring may also contribute to the compound's binding affinity and specificity.
Molecular Targets and Pathways
Enzymes: : Proteases, kinases, or oxidoreductases.
Receptors: : G-protein coupled receptors or ion channels.
Pathways: : Signal transduction pathways, metabolic pathways, or gene expression regulation.
相似化合物的比较
Similar Compounds
Thiadiazole Derivatives: : Compounds containing the 1,3,4-thiadiazole ring often exhibit similar biological activities.
Piperidine Sulfonyl Compounds: : These compounds share similar reactivity and potential biological targets.
Isoxazole Derivatives: : Structurally related compounds with similar pharmacological profiles.
Uniqueness
What sets 4-((4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)sulfonyl)-3,5-dimethylisoxazole apart is its combination of these three functional groups, providing a unique chemical scaffold. This multidimensional functionality allows it to interact with various biological targets, making it a versatile compound for scientific research and industrial applications.
属性
IUPAC Name |
3,5-dimethyl-4-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]sulfonyl-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O4S2/c1-8-11(9(2)20-15-8)22(17,18)16-5-3-10(4-6-16)19-12-14-13-7-21-12/h7,10H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSNSDDTYWXYLFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CCC(CC2)OC3=NN=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
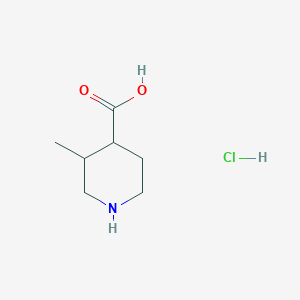
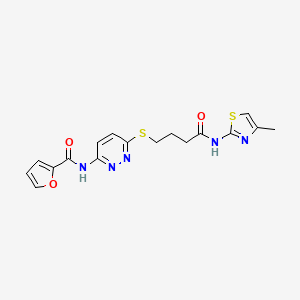
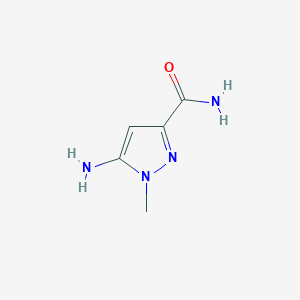
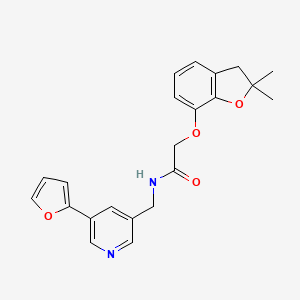
![1-(3,3-Dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-(4-fluorophenyl)urea](/img/structure/B2832224.png)
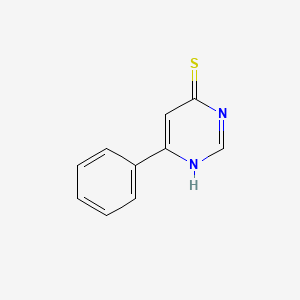
![5-chloro-2-methoxy-N-[2-(1H-pyrazol-1-yl)pyrimidin-5-yl]benzamide](/img/structure/B2832226.png)
![3-amino-N-(2,3-dimethylphenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2832227.png)
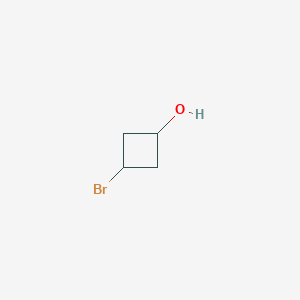
![N-(5-fluoro-2-methylphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2832234.png)
![N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-4-chloro-N-ethylbenzenesulfonamide](/img/structure/B2832235.png)
![N-[(2-fluorophenyl)methyl]-5-oxo-1,4-thiazepane-3-carboxamide](/img/structure/B2832236.png)
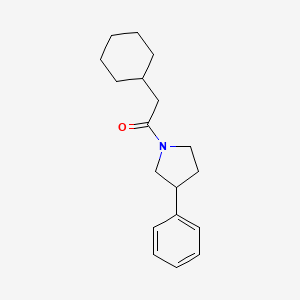
![Ethyl 2-[[(Z)-3-(5-bromo-2-hydroxyphenyl)-2-cyanoprop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2832238.png)
